
5,5,5-三氟-DL-亮氨酸
描述
5,5,5-Trifluoro-DL-leucine, also known as trifluoroleucine, is an analog of L-leucine amino acid . It is often used to synthesize highly fluorinated peptides .
Molecular Structure Analysis
The empirical formula of 5,5,5-Trifluoro-DL-leucine is C6H10F3NO2 . Its molecular weight is 185.14 .Physical And Chemical Properties Analysis
5,5,5-Trifluoro-DL-leucine is a white powder . It has a melting point of 273 °C and a predicted boiling point of 217.4±40.0 °C . Its density is predicted to be 1.294±0.06 g/cm3 .科学研究应用
合成和拆分为对映体纯样品
5,5,5-三氟-DL-亮氨酸因其合成实用性和产生生物活性分子的潜力而受到探索。已经开发出一种高度有价值的氟化氨基酸(如 5,5,5-三氟-l-异亮氨酸和 5,5,5-三氟-l-异异亮氨酸)的替代合成途径。这包括通过氨基酰化酶催化的水解将其拆分为对映体纯样品,从而扩展了它们作为新药和创新生物材料的构建块的相关性(Biava & Budisa, 2013)。
酿造酵母突变体和酒精生产
对耐 5,5,5-三氟-DL-亮氨酸的酿造酵母突变体的研究表明它们具有过量生产异戊醇和异戊酸乙酯(啤酒中重要的风味化合物)的能力。这些发现表明 5,5,5-三氟-DL-亮氨酸在开发具有增强风味产生能力的酿造酵母菌株中的用途(Ogata & Miyashita, 2014)。
蛋白质工程和稳定性增强
已证明将氟化氨基酸(如 5,5,5-三氟-DL-亮氨酸)掺入蛋白质中会影响蛋白质的稳定性和结构。对酵母转录因子 GCN4 的卷曲螺旋结构域的研究(其中亮氨酸和缬氨酸残基被它们的氟化对应物取代)证明了增强的热稳定性和二聚化,表明蛋白质工程中潜在的应用(Bilgicer, Fichera, & Kumar, 2001)。
对酶活性和稳定性的影响
已经研究了在氯霉素乙酰转移酶等酶中用 5,5,5-三氟-亮氨酸取代亮氨酸。虽然在环境温度下酶活性得以保留,但观察到对热和变性剂的稳定性丧失,从而提供了氟化对蛋白质化学影响的见解(Panchenko, Zhu, & Montclare, 2006)。
氟化表面活性剂的生产
补充了 5,5,5-三氟亮氨酸的枯草芽孢杆菌菌株产生了含有氟化亮氨酸残基的改性表面活性剂。这突出了 5,5,5-三氟-DL-亮氨酸在生产具有潜在独特性质的新型生物分子的潜力,用于工业和制药应用(Wei, Zaleta-Pinet, & Clark, 2021)。
安全和危害
5,5,5-Trifluoro-DL-leucine is classified under GHS07 for safety . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
属性
IUPAC Name |
2-amino-5,5,5-trifluoro-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2/c1-3(6(7,8)9)2-4(10)5(11)12/h3-4H,2,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGVJLGVINCWDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(=O)O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301346743 | |
| Record name | 5',5',5'-Trifluoroleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301346743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5,5-Trifluoro-DL-leucine | |
CAS RN |
2792-72-5, 372-22-5 | |
| Record name | 5,5,5-Trifluoroleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2792-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5',5',5'-Trifluoroleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002792725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2792-72-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90440 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5',5',5'-Trifluoroleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301346743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5,5-Trifluoro-DL-leucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 372-22-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5,5,5-Trifluoro-DL-leucine interact with its target and what are the downstream effects?
A: 5,5,5-Trifluoro-DL-leucine acts as an analogue of L-leucine and primarily targets α-isopropylmalate synthase (α-IPM synthase), a key enzyme in the leucine biosynthesis pathway in yeast. [, , ] This interaction disrupts the normal feedback inhibition mechanism of α-IPM synthase by L-leucine. As a result, the enzyme is no longer effectively inhibited, leading to the overproduction of isoamyl alcohol, a precursor to important flavor compounds like isoamyl acetate. [, , , , ]
Q2: What is the connection between 5,5,5-Trifluoro-DL-leucine resistance and isoamyl alcohol production in yeast?
A: Yeast strains resistant to 5,5,5-Trifluoro-DL-leucine often exhibit increased production of isoamyl alcohol. This is because the resistance mechanism frequently involves mutations in the LEU4 gene, which encodes α-IPM synthase. These mutations can reduce the enzyme's sensitivity to feedback inhibition by both L-leucine and its analogue, 5,5,5-Trifluoro-DL-leucine. Consequently, even in the presence of these inhibitors, the mutated α-IPM synthase continues to function, leading to an accumulation of isoamyl alcohol. [, , , , ]
Q3: How is 5,5,5-Trifluoro-DL-leucine used in yeast research and industrial applications?
A: Researchers use 5,5,5-Trifluoro-DL-leucine as a selection agent to isolate yeast mutants with desirable characteristics, particularly those with increased production of flavor compounds like isoamyl alcohol and isoamyl acetate. [, , , , , ] This approach has been valuable in developing yeast strains for various fermentation processes, including sake, wine, beer, and cachaça production. [, , , , , ] These mutant strains contribute to enhancing the aroma and complexity of these beverages.
Q4: What specific mutations in the LEU4 gene are associated with 5,5,5-Trifluoro-DL-leucine resistance?
A: Studies have identified several mutations in the LEU4 gene that confer resistance to 5,5,5-Trifluoro-DL-leucine and increase isoamyl alcohol production. One notable mutation is Asp578Tyr, where aspartic acid at position 578 is replaced by tyrosine. [] This substitution alters the enzyme's structure and disrupts the leucine feedback inhibition mechanism. Other mutations, such as N515D/S520P/S542F/A551D/A551V, have also been linked to 5,5,5-Trifluoro-DL-leucine tolerance and reduced feedback inhibition, ultimately leading to increased isoamyl alcohol production. []
Q5: Has 5,5,5-Trifluoro-DL-leucine been used to modify yeast strains for applications beyond alcoholic beverages?
A: While the majority of research focuses on its application in alcoholic beverage production, 5,5,5-Trifluoro-DL-leucine has also been explored for enhancing isoamyl acetate production in other contexts. One study investigated its use in manipulating Saccharomyces cerevisiae to convert amyl alcohol, a byproduct of alcohol distillation, into isoamyl acetate, a valuable flavor compound used in the food industry. [] This highlights the potential of using 5,5,5-Trifluoro-DL-leucine and similar selection techniques to optimize yeast strains for producing valuable compounds in various biotechnological applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




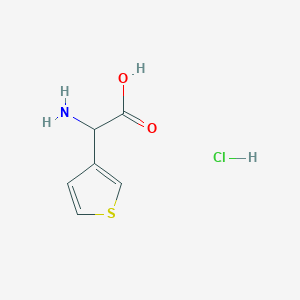
![Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione](/img/structure/B3424806.png)

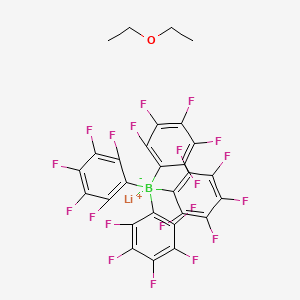

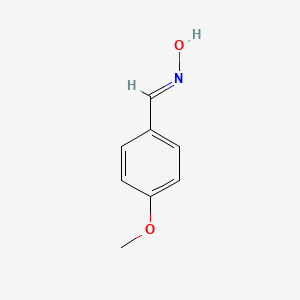
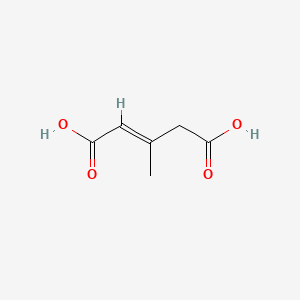
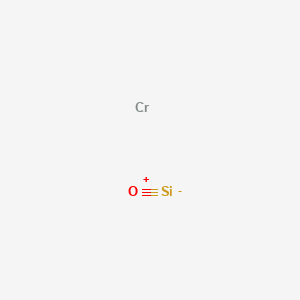
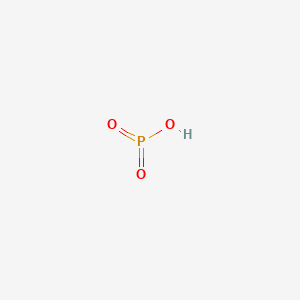
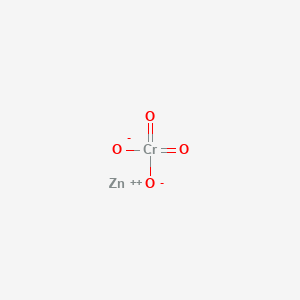
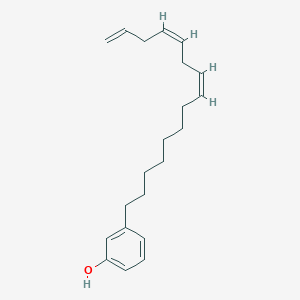
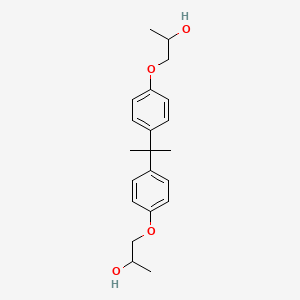
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[2-[4'-[2-(2,4-diaminophenyl)diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]diazenyl]-5-hydroxy-6-(2-phenyldiazenyl)-, sodium salt (1:2)](/img/no-structure.png)